molecular formula C9H17ClO3 B14114894 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane

Katalognummer: B14114894
Molekulargewicht: 208.68 g/mol
InChI-Schlüssel: MWNOKSZKKUSREJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a dioxolane derivative, characterized by the presence of a chlorobutyl group and an ethoxy group attached to the dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted dioxolanes with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include alcohols and alkanes.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the dioxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various intermediates and products, which exert their effects through different pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane is unique due to the presence of both a chlorobutyl group and an ethoxy group attached to the dioxolane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications .

Eigenschaften

Molekularformel

C9H17ClO3

Molekulargewicht

208.68 g/mol

IUPAC-Name

2-(4-chlorobutyl)-2-ethoxy-1,3-dioxolane

InChI

InChI=1S/C9H17ClO3/c1-2-11-9(5-3-4-6-10)12-7-8-13-9/h2-8H2,1H3

InChI-Schlüssel

MWNOKSZKKUSREJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(OCCO1)CCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.